molecular formula C15H9ClF3N3O2S B2650451 2-((4-Chlorophenyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile CAS No. 1159976-58-5

2-((4-Chlorophenyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

Cat. No. B2650451
M. Wt: 387.76
InChI Key: VFJHYAWYKHLWRH-UKTHLTGXSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation.



Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Thromboxane Receptor Antagonism and Synthesis Inhibition

Research has indicated the synthesis and evaluation of compounds related to the provided chemical structure, showing that they act as potent thromboxane receptor antagonists and thromboxane synthase inhibitors. These compounds exhibit significant in vitro activity and, upon oral administration, demonstrate a pharmacological profile and bioavailability comparable to their racemic counterparts (Bhagwat et al., 1993).

Photophysical Properties and Molecular Structures

Another study focused on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including compounds with similar chemical frameworks. The research highlighted the photophysical properties and the influence of molecular structure and interactions on self-assembly behaviors, contributing to the understanding of π-π-interaction in solid states and the effects of solvent polarity (Percino et al., 2016).

Synthesis of Polyfunctionally Substituted Thiophenes

The synthesis of heterocyclic β-enaminonitriles leading to polyfunctionally substituted thiophenes and their derivatives has been explored. These compounds show potential for developing new materials with unique chemical properties (Sherif & Hussein, 1997).

Optically Active Poly(azo-ester-imide)s

The synthesis and characterization of new optically active poly(azo-ester-imide)s via interfacial polycondensation, using related sulfone compounds, have been reported. These polymers exhibit good inherent viscosities, optical activities, and thermal stabilities, indicating their potential for advanced material applications (Hajipour et al., 2009).

Antiviral and Antimicrobial Activities

Research into sulfonamide derivatives has demonstrated the synthesis of compounds with significant antiviral and antimicrobial activities. These studies suggest the potential for developing new therapeutic agents based on the chemical structure of interest (Chen et al., 2010).

Applications in Polymer and Material Science

The compound and its related chemical frameworks have been utilized in the synthesis and development of novel polyimides and sulfonated copolymers. These materials show promise for use in various applications, including fuel cells, due to their high thermal stability, mechanical properties, and in some cases, electrical conductivity (Guan et al., 2014).

Safety And Hazards

This involves understanding the safety precautions that need to be taken when handling the compound, as well as its potential hazards.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[[4-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2S/c16-11-1-3-12(4-2-11)25(23,24)13(8-20)9-22-14-7-10(5-6-21-14)15(17,18)19/h1-7,9H,(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJHYAWYKHLWRH-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=NC=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=NC=CC(=C2)C(F)(F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-((4-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile

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